molecular formula C18H17N3O2S2 B2486067 (E)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(p-tolyl)ethenesulfonamide CAS No. 2035007-87-3

(E)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(p-tolyl)ethenesulfonamide

Cat. No.: B2486067
CAS No.: 2035007-87-3
M. Wt: 371.47
InChI Key: LZPINSNTOPDODU-YRNVUSSQSA-N
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Description

(E)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a complex organic compound that features a pyrazine ring substituted with a thiophene group and a tolyl group attached to an ethenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(p-tolyl)ethenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazine Ring: Starting with a suitable precursor, the pyrazine ring is synthesized through cyclization reactions.

    Introduction of the Thiophene Group: The thiophene group is introduced via a substitution reaction, often using thiophene derivatives and appropriate catalysts.

    Attachment of the Tolyl Group: The tolyl group is attached to the ethenesulfonamide moiety through a coupling reaction, such as a Suzuki or Heck coupling.

    Final Assembly: The final compound is assembled by linking the pyrazine-thiophene intermediate with the tolyl-ethenesulfonamide moiety under specific reaction conditions, such as the use of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and reagents to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(p-tolyl)ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(p-tolyl)ethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Researchers may study its effects on specific enzymes, receptors, or cellular pathways to identify potential medical applications.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(p-tolyl)ethenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(phenyl)ethenesulfonamide: Similar structure but with a phenyl group instead of a tolyl group.

    (E)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(p-tolyl)ethenesulfonamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

(E)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(p-tolyl)ethenesulfonamide is unique due to the combination of its pyrazine, thiophene, and tolyl groups. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-2-(4-methylphenyl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-14-2-4-15(5-3-14)7-11-25(22,23)21-12-17-18(20-9-8-19-17)16-6-10-24-13-16/h2-11,13,21H,12H2,1H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPINSNTOPDODU-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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